molecular formula C11H13BrN2 B11861008 5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine CAS No. 947533-74-6

5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine

Katalognummer: B11861008
CAS-Nummer: 947533-74-6
Molekulargewicht: 253.14 g/mol
InChI-Schlüssel: INXAQVQNJAHQJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 2nd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable brominated compound in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as bromination, cyclization, and purification through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and reduced derivatives, which can be further utilized in various chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific steric and electronic effects. These effects influence its reactivity, stability, and biological activity, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

947533-74-6

Molekularformel

C11H13BrN2

Molekulargewicht

253.14 g/mol

IUPAC-Name

5-bromo-2-tert-butylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)8-7-14-9(12)5-4-6-10(14)13-8/h4-7H,1-3H3

InChI-Schlüssel

INXAQVQNJAHQJX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CN2C(=N1)C=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.